Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 3-Nonenoic Acid (CAS 4124-88-3)
Abstract
This technical guide provides a comprehensive overview of 3-Nonenoic acid (CAS 4124-88-3), a monounsaturated fatty acid of significant interest in chemical synthesis, materials science, and various industrial applications. We will delve into its core chemical and physical properties, spectroscopic profile, reactivity, and synthesis, contextualized for researchers, scientists, and professionals in drug development. This document is structured to provide not just data, but also expert insights into the practical application and scientific causality behind the compound's behavior.
Introduction and Molecular Overview
3-Nonenoic acid is an organic compound classified as an unsaturated fatty acid.[1][2][3] Its structure consists of a nine-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond located at the third carbon position (C3). This unique structural arrangement, particularly the presence of both a reactive carboxylic acid and a double bond, makes it a versatile building block in organic synthesis.[4]
The compound is typically a colorless to light yellow or red clear liquid with a pungent odor and is found naturally in some foods like cheese and butter.[1][2][3] Commercially, 3-Nonenoic acid often exists as a mixture of its (E)- and (Z)- stereoisomers, a critical consideration for stereospecific synthesis applications.[5] Its utility spans various sectors, including the synthesis of specialty chemicals, surfactants, bio-based materials, polymers, and as an ingredient in flavors and cosmetics.[4]
Molecular Identifiers:
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IUPAC Name: non-3-enoic acid[6]
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Molecular Weight: 156.22 g/mol [6]
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SMILES: CCCCCC=CCC(=O)O[6]
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InChIKey: ZBPYTVBKHKUNHG-UHFFFAOYSA-N[6]
Physicochemical Properties
A precise understanding of the physicochemical properties of 3-Nonenoic acid is fundamental for its application in experimental design, process chemistry, and formulation development. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 4124-88-3 | [4][6] |
| Appearance | Colorless to light yellow/red clear liquid | [3][4] |
| Density | 0.925 - 0.931 g/cm³ at 20-25 °C | [3][4][5] |
| Boiling Point | 261 - 274 °C (estimated) | [3][5] |
| Melting Point | -4.4 °C | [3] |
| Refractive Index | 1.445 - 1.451 at 20 °C | [3][4][5] |
| Flash Point | ~158 °C (317 °F) | [5] |
| pKa | 4.51 ± 0.10 (Predicted) | [3] |
| Water Solubility | Sparingly soluble (~264 mg/L at 25 °C, est.) | [5][7] |
| Solubility | Soluble in alcohol | [5][7] |
| LogP (o/w) | ~2.8 (Estimated) | [3][6] |
Expert Insight: The predicted pKa of ~4.51 is typical for a carboxylic acid, indicating it will be deprotonated (as a carboxylate) at physiological pH. Its LogP value suggests moderate lipophilicity, a key parameter for applications in biological systems and formulation science, influencing factors like membrane permeability and partitioning behavior. The presence of stereoisomers can lead to slight variations in physical properties; therefore, specifying the isomeric ratio is crucial for high-precision applications.[5]
Analytical Characterization: A Spectroscopic Profile
For any researcher, verifying the identity and purity of a starting material is a non-negotiable step. The following section outlines the expected spectroscopic signatures for 3-Nonenoic acid, providing a self-validating system for material confirmation.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at an m/z ratio of 156, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: The power of mass spectrometry lies in analyzing the fragmentation.[8] Key expected fragments for 3-Nonenoic acid include those arising from McLafferty rearrangement (common in carboxylic acids) and cleavage at the allylic positions relative to the double bond. The loss of a water molecule (m/z 138) and the carboxyl group (m/z 111) are also plausible fragmentation pathways.
Infrared (IR) Spectroscopy
The IR spectrum provides unambiguous evidence for the key functional groups present in the molecule.
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O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹ , corresponding to the carbonyl stretch of the carboxylic acid.
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C=C Stretch: A medium-intensity peak in the 1640-1680 cm⁻¹ region indicates the presence of the carbon-carbon double bond.
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C-H Stretches: Peaks just above 3000 cm⁻¹ are indicative of vinylic C-H bonds, while those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between 10-12 ppm .
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Vinylic Protons (-CH=CH-): Two multiplets in the 5.3-5.6 ppm region. The coupling constants (J-values) between these protons can be used to determine the stereochemistry of the double bond ((E) vs. (Z)).
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Allylic Protons (-CH₂-CH=): A multiplet around 2.0-2.3 ppm .
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Alpha Protons (-CH₂-COOH): A triplet around 2.3-2.5 ppm .
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Alkyl Chain Protons (-CH₂-): Multiple signals in the 1.2-1.6 ppm range.
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Terminal Methyl Proton (-CH₃): A triplet around 0.9 ppm .
-
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¹³C NMR:
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Carbonyl Carbon (-COOH): A signal in the 175-180 ppm region.
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Alkene Carbons (-CH=CH-): Two signals between 120-135 ppm .
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Alkyl Carbons: Multiple signals in the upfield region of 14-40 ppm .
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Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for confirming the structure of an unknown sample suspected to be 3-Nonenoic acid.
Caption: Logical workflow for structural verification.
Chemical Reactivity and Synthetic Potential
The dual functionality of 3-Nonenoic acid is the cornerstone of its utility as a chemical intermediate. Its reactions can be selectively targeted at either the carboxylic acid terminus or the internal double bond.
Reactions of the Carboxylic Acid Group
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Esterification: Reacts with alcohols under acidic conditions to form esters, which are valuable in fragrance and flavor industries.[9]
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Amide Formation: Can be converted to an acyl chloride (e.g., using thionyl chloride) and subsequently reacted with amines to form amides, a key linkage in many bioactive molecules.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-nonen-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Carbon-Carbon Double Bond
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Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over Pd/C) will saturate the double bond to yield nonanoic acid.
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Halogenation: Electrophilic addition of halogens (e.g., Br₂) across the double bond yields a di-halogenated derivative.
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Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms an epoxide, a highly useful synthetic intermediate.
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Polymerization: The double bond allows 3-Nonenoic acid to act as a monomer or co-monomer in polymerization reactions, contributing to the development of novel materials with specific properties.[4]
Conceptual Reactivity Map
Caption: Key reaction pathways for 3-Nonenoic acid.
Representative Synthesis
While various synthetic routes exist, a common strategy for producing unsaturated carboxylic acids is through condensation reactions. For instance, the related isomer, trans-2-nonenoic acid, can be synthesized via a Knoevenagel condensation of n-heptaldehyde with malonic acid in the presence of pyridine.[10] This reaction involves the formation of a new carbon-carbon double bond and the installation of the carboxylic acid moiety in a single, efficient process. The choice of starting materials (an aldehyde and a compound with an active methylene group) is a classic and reliable method for constructing α,β-unsaturated systems.[10]
Applications in Research and Drug Development
3-Nonenoic acid is more than a simple chemical; it is an enabling molecule for innovation across multiple scientific domains.
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Industrial Chemistry: It serves as a crucial intermediate for producing surfactants, emulsifiers, plasticizers, and lubricants.[4] Its ability to polymerize is exploited in the creation of coatings, adhesives, and other bio-based materials.[4]
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Flavors & Cosmetics: The compound and its esters are used as flavoring agents in food and have applications as emollients in skincare formulations due to their fatty acid nature.[1][2][4]
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Biochemical Research: As a lipid, it is used in studies of fatty acid metabolism and its impact on cellular functions.[4]
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Agricultural Science: There is potential for its use in formulating plant growth regulators.[4]
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Relevance to Drug Development: While not an active pharmaceutical ingredient (API) itself, its structural motifs are relevant to drug development professionals.
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Synthetic Building Block: The dual reactivity makes it a valuable scaffold for synthesizing more complex molecules with potential therapeutic activity.
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Excipient Science: The broader class of fatty acids is critical in drug formulation. They can act as excipients to improve the stability, solubility, and bioavailability of APIs, especially for large-molecule biologics.[11] Fatty acids can enhance absorption across cell membranes and protect sensitive drugs from degradation in the gastrointestinal tract.[11] Understanding the properties of molecules like 3-Nonenoic acid provides foundational knowledge for designing advanced drug delivery systems.
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Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 3-Nonenoic acid is a corrosive substance that requires careful handling.
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GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (H314) and serious eye damage (H318).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling Precautions: Avoid breathing fumes. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.
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Storage: Store in a cool, dry place. Recommended storage temperature is between 0 - 8 °C.[4] For long-term stability, storage under an inert atmosphere is advised.[3]
Conclusion
3-Nonenoic acid (CAS 4124-88-3) is a multifaceted unsaturated fatty acid whose value lies in its versatile chemical reactivity. Its well-defined physicochemical and spectroscopic properties make it a reliable component in complex synthetic pathways. For researchers in materials science, organic synthesis, and drug development, 3-Nonenoic acid offers a platform for innovation, from creating novel polymers to serving as a foundational concept in the design of advanced drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full scientific and commercial potential.
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